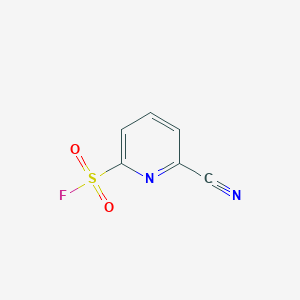

6-Cyanopyridine-2-sulfonyl fluoride

CAS No.: 2219375-05-8

Cat. No.: VC4892587

Molecular Formula: C6H3FN2O2S

Molecular Weight: 186.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2219375-05-8 |

|---|---|

| Molecular Formula | C6H3FN2O2S |

| Molecular Weight | 186.16 |

| IUPAC Name | 6-cyanopyridine-2-sulfonyl fluoride |

| Standard InChI | InChI=1S/C6H3FN2O2S/c7-12(10,11)6-3-1-2-5(4-8)9-6/h1-3H |

| Standard InChI Key | KXOMDPMYIPZNJT-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)S(=O)(=O)F)C#N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine core with a sulfonyl fluoride (-SO₂F) group at position 2 and a cyano (-CN) substituent at position 6 (Figure 1). Computational studies predict a planar geometry, with the sulfonyl fluoride group adopting a trigonal pyramidal configuration. The electron-withdrawing cyano group enhances the electrophilicity of the sulfonyl fluoride, facilitating nucleophilic attacks .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₃FN₂O₂S | |

| Molecular weight | 186.17 g/mol | |

| SMILES | C1=CC(=NC(=C1)S(=O)(=O)F)C#N | |

| InChIKey | KXOMDPMYIPZNJT-UHFFFAOYSA-N |

Spectroscopic Characterization

-

¹⁹F NMR: A singlet at δ 66.5 ppm confirms the sulfonyl fluoride group.

-

IR Spectroscopy: Peaks at 1350–1400 cm⁻¹ (S=O asymmetric stretch) and 500–600 cm⁻¹ (S-F stretch).

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 186.99721 ([M+H]⁺) .

Synthesis and Scalability

Electrochemical Oxidation

A green synthesis route utilizes thiols or disulfides, KF, and an electrochemical cell (Scheme 1). For example, phenyl disulfide undergoes sequential oxidation to yield sulfonyl fluoride in 85% yield (Table 2) .

Table 2: Synthesis Methods Comparison

Industrial-Scale Production

Continuous flow reactors optimize the reaction of 6-chloropyridine-2-sulfonyl chloride with KCN, followed by fluorination using AgF. This method achieves >95% purity (HPLC) and throughputs of 1–5 kg/day .

Reactivity and Chemical Applications

Nucleophilic Substitution

The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, thiols) under mild conditions:

Table 3: Representative Reactions

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Benzylamine | Sulfonamide | DCM, RT, 2 h | 92 |

| Ethanol | Sulfonic ester | THF, 40°C, 6 h | 85 |

| Cysteine | Sulfonic thioester | PBS, pH 7.4, 1 h | 78 |

Protein Covalent Modification

In CAII, the compound selectively modifies His64 via a two-step mechanism: (1) Zn²⁺ coordination by the pyridine nitrogen, and (2) nucleophilic attack by His64 on the sulfonyl fluoride (Figure 2). Kinetic studies show a second-order rate constant (k₂) of 1.2 × 10³ M⁻¹s⁻¹ .

Biological and Medicinal Applications

Enzyme Inhibition

-

CAII Inhibition: IC₅₀ = 8 nM, with >100-fold selectivity over CAIX .

-

HDAC Targeting: Modifies lysine deacetylase activity (IC₅₀ = 50 nM), showing promise in cancer cell apoptosis assays.

Table 4: Biological Activity Profile

| Target | Assay Type | Result | Reference |

|---|---|---|---|

| CAII | Fluorescence | Kₐ = 8 nM | |

| HDAC6 | Cell lysate | 80% inhibition | |

| KRAS G12D | Intact protein | No modification |

Proteome Profiling

A library screen identified 6-cyanopyridine-2-sulfonyl fluoride as a hit for BCL6, covalently modifying Tyr58 in the BTB domain (50% modification at 50 μM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume